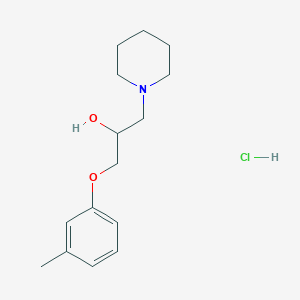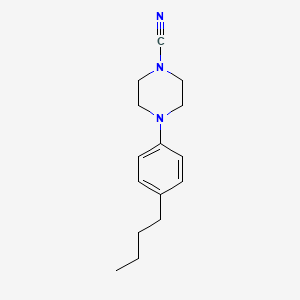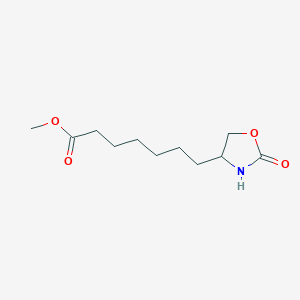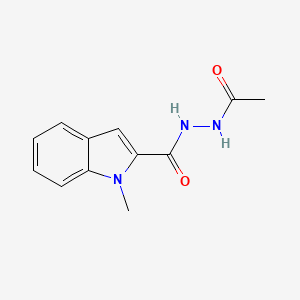
4-Methylpiperidin-1-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpiperidin-1-yl benzoate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperidin-1-yl benzoate typically involves the esterification of 4-methylpiperidine with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylpiperidin-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-Methylpiperidin-1-yl methanol.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
4-Methylpiperidin-1-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Methylpiperidin-1-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-piperidinyl benzoate: Similar structure but with a different substitution pattern on the piperidine ring.
Methyl 4-(1-piperidinyl)benzoate: Another piperidine derivative with similar chemical properties.
Uniqueness
4-Methylpiperidin-1-yl benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various applications, particularly in drug development and material science .
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(4-methylpiperidin-1-yl) benzoate |
InChI |
InChI=1S/C13H17NO2/c1-11-7-9-14(10-8-11)16-13(15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Clé InChI |
XYWCMZGNRMICKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)




![[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene](/img/structure/B14135457.png)
![2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14135458.png)



![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)


